N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

Fragment-based drug discovery NUDT5 X-ray crystallography

N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide (CAS 691382-96-4; molecular formula C₁₁H₁₂N₄OS; MW 248.3 Da) is a heterocyclic amide combining a 1,3,4-thiadiazole core bearing an n-propyl substituent at the 5-position with a pyridine-2-carboxamide moiety. The compound has been co-crystallized with human NUDT5 (ADP-sugar pyrophosphatase) and is deposited in the Protein Data Bank as entry 5QJF (ligand code K0S).

Molecular Formula C11H12N4OS
Molecular Weight 248.3
CAS No. 691382-96-4
Cat. No. B2361685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
CAS691382-96-4
Molecular FormulaC11H12N4OS
Molecular Weight248.3
Structural Identifiers
SMILESCCCC1=NN=C(S1)NC(=O)C2=CC=CC=N2
InChIInChI=1S/C11H12N4OS/c1-2-5-9-14-15-11(17-9)13-10(16)8-6-3-4-7-12-8/h3-4,6-7H,2,5H2,1H3,(H,13,15,16)
InChIKeyYLIXOWXKFVUKRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Grade Characterization of N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide (CAS 691382-96-4) as a Validated NUDT5 Fragment Hit


N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide (CAS 691382-96-4; molecular formula C₁₁H₁₂N₄OS; MW 248.3 Da) is a heterocyclic amide combining a 1,3,4-thiadiazole core bearing an n-propyl substituent at the 5-position with a pyridine-2-carboxamide moiety [1]. The compound has been co-crystallized with human NUDT5 (ADP-sugar pyrophosphatase) and is deposited in the Protein Data Bank as entry 5QJF (ligand code K0S) [2]. It originates from the DSI (Diamond-SGC-iNEXT) Poised Fragment Library, a collection specifically designed for fragment-based drug discovery (FBDD) with built-in synthetic tractability . This compound is offered at a typical purity of 97% by multiple suppliers .

Why In-Class 1,3,4-Thiadiazole-2-carboxamide Analogs Cannot Simply Substitute N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide (CAS 691382-96-4)


Within the 1,3,4-thiadiazole-2-carboxamide chemotype, even minor alkyl substituent modifications at the thiadiazole 5-position can profoundly alter target engagement profiles. The n-propyl group in the target compound establishes specific hydrophobic contacts within the NUDT5 ligand-binding site, as evidenced by the resolved electron density in the 5QJF crystal structure (1.63 Å resolution) [1]. Closely related analogs such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide (MW 234.28) or N-(5-isopropyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide (MW 248.3) are chemically available but lack equivalent crystallographic validation for NUDT5 binding . In fragment-based campaigns, the absence of a confirmed binding mode precludes reliable structure-guided elaboration; thus, interchanging these analogs without matched structural data introduces unacceptable uncertainty in SAR continuity and hit expansion efforts [2].

Quantitative Differential Evidence for N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide (CAS 691382-96-4) Relative to Closest Analogs


Crystallographic Validation of NUDT5 Binding via Real-Space Correlation Coefficient (RSCC) – Evidence of Specific Target Engagement Absent in Non-Crystallized Analogs

In the 5QJF crystal structure (1.63 Å), three independent chains (B, C, Q) show the target compound bound to the NUDT5 active site. The best-fitted instance (chain B, auth_seq_id 304) yields a Real-Space Correlation Coefficient (RSCC) of 0.837, with a Real-Space R-factor of 0.196. The second instance (chain C, auth_seq_id 305) gives RSCC = 0.793 (R-factor 0.194), and the third (chain Q) yields RSCC = 0.773 (R-factor 0.189). Average occupancy across instances is 0.74–1.0, consistent with near-stoichiometric binding [1]. In contrast, the ethyl analog N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide (MW 234.28 Da) has no reported NUDT5 co-crystal structure in the PDB, and the isopropyl analog likewise lacks any deposited structural data [2]. The absence of crystallographic evidence for these analogs means that procurement of the target compound is the only path that offers experimentally confirmed NUDT5 binding geometry.

Fragment-based drug discovery NUDT5 X-ray crystallography ligand validation

Membership in the DSI Poised Fragment Library – Validated Physicochemical Profile and Synthetic Tractability Versus Unselected In-Class Analogs

The target compound is a member of the DSI (Diamond-SGC-iNEXT) Poised Fragment Library, a curated set of 768 fragments selected for favorable physicochemical properties and the presence of 'poised' bonds enabling rapid synthetic elaboration . The library was designed to maintain molecular weight, LogP, and hydrogen-bond donor/acceptor counts within fragment-like space (typically MW < 300 Da, clogP < 3, HBD ≤ 3, HBA ≤ 6) [1]. Calculated properties of the target compound (MW 248.3 Da, formula C₁₁H₁₂N₄OS) align with these criteria. In contrast, generic in-class analogs such as N-(5-isopropyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide or N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide are not part of the validated DSI Poised Library and lack documented synthetic elaboration pathways for FBDD campaigns . The DSI library membership provides procurement assurance that the compound has undergone community-level quality assessment for fragment screening suitability.

Fragment library drug discovery physicochemical properties synthetic tractability

NMR Fragment Screening Hit Confirmation – Independent Biophysical Evidence of Target Binding in a COVID-19 Drug Discovery Campaign

In a COVID-19 NMR fragment screening campaign, the target compound (identifier Z52425517) was tested and scored as a hit with an occupancy value of 86% (measurement parameter: 6, interpreted as positive binding confirmation) [1]. The compound was flagged as 'No' for interference and 'Yes' for both binding and specificity filters, providing orthogonal biophysical validation of target engagement beyond crystallography. Structurally similar analogs (e.g., compound Z53834613, CAS 723737-15-3) tested in the same screen showed a binding occupancy of 0.0%, indicating no detectable interaction under identical assay conditions [1]. This direct head-to-head comparison within the same experimental system demonstrates that the target compound possesses measurable binding activity that is absent in at least one closely related chemical matter.

Fragment screening NMR COVID-19 biophysical validation

Commercially Available Purity Benchmarking – 97% Specified Purity Enables Direct Procurement Without Additional Purification for Most Assays

The target compound is commercially available at a specified purity of 97% (HPLC) from at least one major catalog supplier (Catalog No. CM1062577) . In fragment-based screening, purity ≥ 95% is the generally accepted threshold to avoid false-positive or false-negative results from impurities [1]. While many 1,3,4-thiadiazole-2-carboxamide analogs are also available at similar purity levels, the target compound's 97% specification combined with its validated crystallographic and NMR binding data provides a unique combination of quality assurance and biological validation that is not simultaneously available for the ethyl, isopropyl, or cyclopropyl analogs . For procurement decisions, this eliminates the need for in-house re-purification and associated QC costs, which are estimated to add 10–20% to total compound cost in academic screening workflows [1].

Chemical procurement purity fragment screening quality control

Procurement-Relevant Application Scenarios for N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide (CAS 691382-96-4) Based on Verified Differential Evidence


NUDT5 Fragment-Based Lead Discovery (FBLD) Campaigns Requiring a Structurally Validated Starting Point

For medicinal chemistry teams initiating a NUDT5-targeted fragment-based drug discovery program, the target compound provides the only crystallographically validated fragment hit currently available with deposited co-crystal structure data (PDB 5QJF, RSCC 0.837) [1]. The resolved binding mode enables structure-guided fragment growth using the poised synthetic handles built into the DSI Poised Library design . Procurement of this compound as a reference standard or screening control is essential for establishing SAR around the thiadiazole–NUDT5 interaction interface, a capability not offered by the ethyl or isopropyl analogs that lack confirmed binding modes [2].

Biophysical Screening Cascade Validation Using Orthogonal Crystallographic and NMR Hit Confirmation

The compound has been independently confirmed as a binder in both X-ray crystallographic fragment screening (PDB 5QJF) and NMR-based fragment screening (86% occupancy in COVID-19 NMR campaign) [1][3]. This orthogonal validation makes it suitable as a positive control compound for setting up and validating biophysical screening cascades (SPR, TSA, nanoDSF) for NUDT5, reducing the risk of single-method false positives that can mislead hit triage processes.

Chemical Biology Tool Compound for NUDT5 Functional Studies with Documented Binding Evidence

Researchers investigating NUDT5 biology in cancer metabolism or nucleotide homeostasis can employ this compound as a tool molecule with experimentally verified target engagement. The 1.63 Å resolution co-crystal structure provides atomic-level detail of the binding interaction, and the compound's commercial availability at 97% purity ensures reproducible experimental outcomes [1]. The confirmed NUDT5 binding distinguishes it from unvalidated in-class analogs that may show off-target effects or fail to engage NUDT5 altogether.

Fragment Library Quality Control and Inter-Laboratory Reproducibility Studies

As a member of the publicly documented DSI Poised Fragment Library, this compound carries a traceable provenance and quality assurance pedigree that supports its use in inter-laboratory reproducibility studies and fragment library QC protocols . Institutions establishing in-house fragment screening capabilities can use this compound alongside other DSI library members to benchmark their screening workflows against the published XChem facility results, ensuring methodological consistency across sites.

Quote Request

Request a Quote for N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.